Cilostazol-d11

Description

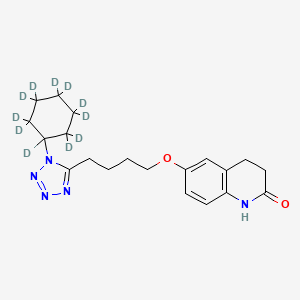

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-SAGHCWGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661871 | |

| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073608-02-2 | |

| Record name | 6-{4-[1-(~2~H_11_)Cyclohexyl-1H-tetrazol-5-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cilostazol-d11: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cilostazol-d11, a deuterium-labeled analog of Cilostazol. It delves into its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical and pharmacokinetic research. This document is intended to serve as a technical resource for professionals in drug development and related scientific fields.

Introduction to Cilostazol and the Significance of Isotopic Labeling

Cilostazol is a quinolinone-derivative medication primarily used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[1][2] Its mechanism of action involves the inhibition of phosphodiesterase III (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) in platelets and blood vessels. This results in vasodilation and the inhibition of platelet aggregation.[1][3][4]

Stable isotope-labeled compounds, such as this compound, are essential tools in modern drug development. The incorporation of deuterium (¹¹H) into the Cilostazol molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[5] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, as it compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[6]

Chemical Structure and Physicochemical Properties

This compound is the deuterium-labeled form of Cilostazol.[5] The deuterium atoms are specifically incorporated into the cyclohexyl ring of the molecule.

IUPAC Name: 6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one[7]

Chemical Formula: C₂₀H₁₆D₁₁N₅O₂[8]

Appearance: White to off-white crystalline powder or solid.[3][8]

The following table summarizes the key physicochemical properties of both Cilostazol and its deuterated analog, this compound.

| Property | Cilostazol | This compound | Source(s) |

| CAS Number | 73963-72-1 | 1073608-02-2 | [3][7][8] |

| Molecular Weight | 369.47 g/mol | 380.52 g/mol | [3][8] |

| Solubility | Practically insoluble in water. Slightly soluble in methanol and ethanol. Soluble in DMSO and DMF. | Not explicitly stated, but expected to have similar solubility to Cilostazol. | [3][9] |

| Melting Point | Approximately 159°C | Not explicitly stated | [2] |

| Storage | -20°C or 2-8°C Refrigerator | 2-8°C Refrigerator | [8][9] |

Synthesis and Isotopic Labeling

The synthesis of Cilostazol typically involves a multi-step chemical process. A key step is the formation of an ether linkage between a carbostyril derivative (6-hydroxy-3,4-dihydroquinolin-2-one) and a tetrazole derivative (1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole).[10][11] This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent mixture.[2][10]

For the synthesis of this compound, a deuterated starting material, specifically cyclohexyl-d11-amine, would be utilized in the initial steps to create the deuterated 1-(cyclohexyl-d11)-1H-tetrazole moiety. This labeled intermediate is then reacted with the appropriate carbostyril derivative to yield the final this compound product. The precise control of the reaction conditions is crucial to ensure high purity and isotopic enrichment of the final compound.

Application in Bioanalytical Methods: A Protocol for LC-MS/MS Quantification

This compound is extensively used as an internal standard for the accurate quantification of Cilostazol and its metabolites in biological matrices, such as human plasma.[6][12][13] The following provides a detailed, step-by-step methodology for a typical bioanalytical workflow using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocol

Objective: To determine the concentration of Cilostazol in human plasma samples using this compound as an internal standard.

Materials:

-

Human plasma samples

-

Cilostazol reference standard

-

This compound internal standard solution (e.g., 100 µg/mL in methanol)[12]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate or formate buffer

-

Solid Phase Extraction (SPE) cartridges

-

UPLC system coupled with a tandem mass spectrometer

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of Cilostazol in methanol.

-

Perform serial dilutions of the stock solution to create calibration standards (CS) and quality control (QC) samples at various concentrations.

-

Spike blank human plasma with the CS and QC solutions to mimic the study samples.

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To a 100 µL aliquot of plasma sample (unknown, CS, or QC), add a fixed amount (e.g., 25 µL) of the this compound internal standard solution.[13]

-

Vortex mix the samples.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the analyte and internal standard from the cartridges using an appropriate solvent.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.[14]

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

-

Data Analysis:

-

Integrate the peak areas of Cilostazol and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the CS against their known concentrations.

-

Determine the concentration of Cilostazol in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development. Its use as an internal standard in bioanalytical methods, particularly LC-MS/MS, ensures the generation of high-quality, reliable data for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A thorough understanding of its chemical properties and the principles of its application is essential for the successful implementation of robust and accurate analytical methodologies.

References

-

Cilostazol - Wikipedia. (n.d.). Retrieved from [Link]

-

Cilostazol: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Retrieved from [Link]

-

Cilostazol–Health Professional Version - StoryMD. (n.d.). Retrieved from [Link]

-

What is the mechanism of Cilostazol? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Physico-chemical properties and stability of cilostazol - PubMed. (n.d.). Retrieved from [Link]

-

Physico-chemical properties and stability of cilostazol. - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. (n.d.). Retrieved from [Link]

-

CAS No : 1073608-02-2| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

This compound | C20H27N5O2 | CID 45038681 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

This compound | CAS 1073608-02-2 - Veeprho. (n.d.). Retrieved from [Link]

-

Cilostazol | C20H27N5O2 | CID 2754 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Cilostazol (Ref: OPC-13013) - AERU. (2025, September 16). Retrieved from [Link]

-

Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS - ResearchGate. (2025, October 31). Retrieved from [Link]

-

Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed. (n.d.). Retrieved from [Link]

-

3,4-Dehydro this compound - CAS - 1073608-13-5 | Axios Research. (n.d.). Retrieved from [Link]

-

(PDF) An analytical review on the quantitative techniques for estimation of cilostazol in pharmaceutical preparations and biological samples - ResearchGate. (2025, December 9). Retrieved from [Link]

-

SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL Jin Zheng, Zheng Liu, Yiru Dai, Qingjie Zhao, and Jingshan Shen † Shanghai Inst. (2008, September 22). Retrieved from [Link]

Sources

- 1. Cilostazol - Wikipedia [en.wikipedia.org]

- 2. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 3. drugs.com [drugs.com]

- 4. droracle.ai [droracle.ai]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. This compound | C20H27N5O2 | CID 45038681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Cilostazol (Ref: OPC-13013) [sitem.herts.ac.uk]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Cilostazol

Introduction: The Rationale for Deuterating Cilostazol

Cilostazol is a selective inhibitor of phosphodiesterase III (PDE3) widely prescribed for the management of intermittent claudication, a common symptom of peripheral artery disease. Its therapeutic effects, which include antiplatelet aggregation and vasodilation, stem from its ability to prevent the degradation of cyclic AMP (cAMP) in platelets and blood vessels. Like many pharmaceuticals, cilostazol undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. This metabolic process can influence the drug's pharmacokinetic profile and lead to inter-patient variability.

Isotopic labeling, particularly the substitution of hydrogen with its heavier, stable isotope deuterium, has emerged as a powerful strategy in drug development to modulate pharmacokinetic properties. This approach is grounded in the Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, often the rate-limiting step in metabolism, occurs more slowly. Strategically deuterating a drug molecule at sites of metabolic oxidation can lead to:

-

Reduced rate of metabolism and systemic clearance.

-

Increased drug exposure (AUC) and a longer half-life.

-

Potentially altered metabolic pathways, reducing the formation of unwanted or toxic metabolites.

-

More predictable pharmacokinetic profiles across different patient populations.

This guide provides a comprehensive, in-depth technical overview of a robust methodology for the synthesis and rigorous characterization of deuterated cilostazol, specifically focusing on Cilostazol-d11, where the cyclohexyl moiety is fully deuterated. Such a molecule is invaluable as an internal standard for quantitative bioanalysis and serves as a candidate for a next-generation therapeutic with potentially enhanced properties.

Part 1: Synthesis of Deuterated Cilostazol (this compound)

The synthesis of this compound is a multi-step process that hinges on the initial preparation of a deuterated cyclohexyl precursor, which is then incorporated into the final molecular structure. The overall strategy involves the separate synthesis of the two key fragments—deuterated 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone—followed by their final condensation.

Logical Workflow for Synthesis of this compound

A Technical Guide to the Mechanism and Application of Cilostazol-d11 as a Gold-Standard Internal Standard in Bioanalysis

Abstract: This in-depth technical guide elucidates the core mechanism by which Cilostazol-d11, a deuterated isotopologue of the antiplatelet agent Cilostazol, functions as a high-fidelity internal standard (IS) in quantitative bioanalysis. Moving beyond a simple procedural outline, this document details the physicochemical and mass spectrometric principles that underpin its efficacy, particularly within Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. We explore the causality behind its selection, detailing how its properties mitigate analytical variability arising from sample preparation, matrix effects, and instrument fluctuation. This guide provides researchers, scientists, and drug development professionals with a field-proven protocol for the robust quantification of Cilostazol in biological matrices, grounded in regulatory expectations for method validation.

Introduction: The Analytical Imperative in Cilostazol Quantification

Cilostazol is a quinolinone-derivative medication indicated for the treatment of intermittent claudication resulting from peripheral arterial disease.[1][2] Its therapeutic action is primarily mediated through the inhibition of phosphodiesterase III (PDE III), leading to increased cyclic AMP (cAMP) in platelets and blood vessels, which in turn inhibits platelet aggregation and promotes vasodilation.[3][4] Accurate quantification of Cilostazol and its active metabolites in biological matrices such as human plasma is paramount for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[5][6]

However, the journey of an analyte from a complex biological sample to a detector signal is fraught with potential variability. Sample extraction efficiencies can fluctuate, matrix components can suppress or enhance the analyte's ionization in a mass spectrometer, and instrument performance can drift over time.[7][8] To achieve the precision and accuracy demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA), an internal standard is not merely recommended; it is essential.[9][10]

The Foundational Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to every sample—including calibration standards, quality controls (QCs), and unknown study samples—at the beginning of the analytical process.[11][12] Its purpose is to normalize the analytical signal of the target analyte.[] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[10] This ratiometric approach corrects for variations that affect both the analyte and the IS equally, thereby ensuring the integrity of the quantitative data.[11]

Mechanism of Action: Why this compound Excels as an Internal Standard

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[14][15] this compound is the deuterated form of Cilostazol, where eleven specific hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H). This structural modification is the key to its function, providing near-perfect analytical mimicry with just enough difference for distinct detection.

3.1. Physicochemical Equivalence and Co-Elution Because deuterium substitution results in a negligible change to the molecule's chemical properties (e.g., polarity, pKa, solubility), this compound behaves almost identically to native Cilostazol during every pre-analytical and chromatographic step.[7][16]

-

Extraction Recovery: It partitions between solvents (in liquid-liquid extraction) or binds to sorbents (in solid-phase extraction) in the same manner as the analyte. Any loss of analyte during this process is mirrored by a proportional loss of the IS.[17]

-

Chromatographic Co-elution: It has virtually the same retention time on a liquid chromatography (LC) column. This is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same moment, experiencing the exact same matrix effects and ionization conditions.[18]

3.2. Mass Spectrometric Differentiation While chemically identical for practical purposes, the mass difference imparted by the eleven deuterium atoms makes this compound easily distinguishable from Cilostazol by the mass spectrometer. A mass spectrometer separates ions based on their mass-to-charge ratio (m/z).[19] The increased mass of this compound allows it to be detected on a separate, unique channel without interfering with the analyte's signal.[16][20]

3.3. Correction for Matrix Effects and Ionization Variability Matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins)—are a primary source of error in LC-MS/MS.[21] Because this compound co-elutes with Cilostazol, any matrix effect that suppresses the Cilostazol signal will suppress the this compound signal to the same degree.[7][15] The ratio of their signals remains constant, effectively neutralizing the impact of the matrix and ensuring accurate quantification even in "dirty" samples.[21]

Sources

- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Practice-based evidence: profiling the safety of cilostazol by text-mining of clinical notes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. Cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 12. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 14. scispace.com [scispace.com]

- 15. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. fda.gov [fda.gov]

- 18. texilajournal.com [texilajournal.com]

- 19. britannica.com [britannica.com]

- 20. osti.gov [osti.gov]

- 21. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Cilostazol-d11

Introduction: The “Deuterium Switch” and Its Implications for Cilostazol

In the landscape of modern drug development, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a significant advancement.[1][2] This process, often termed a “deuterium switch,” can substantially alter a drug's metabolic profile, often leading to improved pharmacokinetic properties, reduced toxicity, and an extended duration of action.[1][2][3] The first deuterated drug, deutetrabenazine, was approved by the U.S. Food and Drug Administration (FDA) in 2017, setting a precedent for this innovative approach.[1][4]

Cilostazol is a quinolinone derivative that functions as a phosphodiesterase type 3 (PDE3) inhibitor.[5][6][7] By preventing the degradation of cyclic adenosine monophosphate (cAMP) in platelets and blood vessels, it elicits antiplatelet and vasodilatory effects.[5][6][8][9] These properties make it a valuable therapeutic for intermittent claudication associated with peripheral vascular disease.[6] Cilostazol-d11 is the deuterated analog of Cilostazol, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium.[10][11] This modification is intended to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a more favorable pharmacokinetic profile.[12]

This guide provides an in-depth technical exploration of two critical quality attributes of this compound: isotopic purity and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is paramount for ensuring the safety, efficacy, and regulatory compliance of this deuterated active pharmaceutical ingredient (API).[13]

Part 1: Isotopic Purity of this compound—Beyond a Simple Percentage

The concept of isotopic purity in a deuterated compound like this compound is multifaceted. It's not merely about achieving a high percentage of deuterium incorporation but also understanding the distribution of various isotopic species, known as isotopologues.[14] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are involved.[14][15][16] Therefore, a comprehensive analytical characterization is essential.[17]

Defining Isotopic Purity and Its Significance

Isotopic purity refers to the percentage of hydrogen atoms that have been successfully replaced by deuterium at the intended positions within the molecule. For this compound, this specifically pertains to the eleven positions on the cyclohexyl ring. High isotopic purity is crucial as it ensures the intended therapeutic benefits of deuteration are consistently achieved.[17] Conversely, the presence of significant levels of partially deuterated or non-deuterated Cilostazol could lead to variable patient responses and potentially different metabolic profiles.

Analytical Methodologies for Isotopic Purity Determination

A combination of high-resolution analytical techniques is necessary to accurately assess the isotopic purity of this compound.[17]

1.2.1 Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for determining isotopic enrichment.[18][19][20][21][22]

-

Principle: HRMS can distinguish between the different isotopologues of this compound based on their precise mass-to-charge ratios. The mass difference between hydrogen and deuterium allows for the clear separation and quantification of the fully deuterated species (d11) from its less-deuterated counterparts (d10, d9, etc.).[19][21]

-

Causality Behind Experimental Choices: The choice of a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is critical. These instruments provide the necessary mass accuracy to resolve the isotopic peaks, which may otherwise overlap and lead to erroneous quantification.[19][21][22]

Experimental Protocol: LC-HRMS for Isotopic Purity of this compound

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 µg/mL.[20]

-

Chromatographic Separation:

-

Mass Spectrometry Parameters:

-

Data Analysis:

-

Extract the ion chromatograms for each of the major isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species to determine the overall isotopic purity. It's important to correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule.[22][25]

-

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Analysis

While MS provides an excellent overview of isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the specific locations of deuterium incorporation.[2]

-

Principle: ¹H NMR (Proton NMR) can be used to observe the absence or significant reduction of proton signals at the deuterated positions. Conversely, ²H NMR (Deuterium NMR) directly detects the deuterium atoms, providing a definitive confirmation of their presence and chemical environment.[2]

-

Causality Behind Experimental Choices: The use of deuterated solvents in NMR is standard practice to avoid overwhelming solvent signals.[26][27][28] For highly deuterated compounds like this compound, ¹H NMR may have limitations due to very weak residual proton signals. In such cases, ²H NMR becomes a more powerful tool for both structural verification and enrichment determination.[29]

Experimental Protocol: NMR for Site-Specific Deuteration of this compound

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Carefully integrate the signals corresponding to the cyclohexyl protons and compare them to the integrals of non-deuterated protons in the molecule (e.g., on the quinolinone ring) to estimate the degree of deuteration.

-

-

²H NMR Acquisition:

-

Acquire a deuterium spectrum.

-

The presence of signals in the regions corresponding to the cyclohexyl group confirms deuterium incorporation at these sites.

-

-

Data Interpretation: The combination of ¹H and ²H NMR spectra provides a comprehensive picture of the site-specificity and extent of deuteration.

Data Summary: Isotopic Purity of this compound

| Analytical Technique | Parameter Measured | Typical Specification |

| LC-HRMS | Isotopic Enrichment | ≥ 98% |

| ¹H NMR | Degree of Deuteration | Consistent with high deuteration at the cyclohexyl positions |

| ²H NMR | Site of Deuteration | Signals corresponding to the cyclohexyl positions |

Part 2: Stability of this compound—Ensuring Integrity Under Stress

The stability of an API is a critical factor that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Deuteration can sometimes affect a molecule's degradation pathways.[2] Therefore, a thorough stability assessment of this compound is mandatory. Forced degradation studies are a key component of this assessment, providing insights into the molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[30][31]

The Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would typically encounter during storage and handling.[31] According to the International Council for Harmonisation (ICH) guidelines, these studies are essential for:[32]

-

Identifying potential degradation products.[32]

-

Elucidating degradation pathways.[32]

-

Demonstrating the specificity of analytical methods used for stability testing.[30][32]

The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be reliably detected and quantified.[32][33][34]

Key Stress Conditions for this compound

Based on ICH Q1A(R2) guidelines, the following stress conditions are critical for evaluating the stability of this compound:[32]

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and alkaline environments.

-

Oxidation: Assesses the impact of oxidative stress.

-

Thermal Degradation: Determines the effect of high temperatures.

-

Photostability: Investigates degradation upon exposure to light.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Experimental Protocols for Forced Degradation

-

General Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[33]

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1N HCl.

-

Heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1N NaOH.

-

Maintain at room temperature or slightly elevated temperature for a set time.

-

Neutralize before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep at room temperature and protect from light.

-

-

Thermal Degradation:

-

Store the solid API or a solution at an elevated temperature (e.g., 80°C) for a defined period.[33]

-

-

Photostability Testing:

-

Expose the solid API and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[33]

-

Analysis of Stressed Samples

A validated, stability-indicating HPLC or UPLC method is crucial for analyzing the stressed samples. This method must be able to separate the intact this compound from all potential degradation products. Mass spectrometry is then used to identify and characterize the structure of any significant degradants.

Conclusion: A Framework for Quality and Confidence

The development of deuterated drugs like this compound represents a sophisticated approach to optimizing therapeutic outcomes. However, this innovation brings with it a heightened need for rigorous analytical characterization. A comprehensive assessment of isotopic purity, utilizing a combination of mass spectrometry and NMR, is fundamental to ensuring the identity and consistency of the API. Similarly, robust stability testing, guided by forced degradation studies, is essential for guaranteeing the quality and safety of the final drug product. By adhering to the principles and protocols outlined in this guide, researchers and developers can build a strong foundation of scientific evidence, paving the way for successful clinical development and regulatory approval.

References

-

Cilostazol: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

-

Cilostazol. (n.d.). In Wikipedia. Retrieved from [Link]

-

Cilostazol. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories. Retrieved from [Link]

-

What is the mechanism of Cilostazol? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed. Retrieved from [Link]

-

Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

-

Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017). Biochemistry. Retrieved from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

This compound. (n.d.). Veeprho. Retrieved from [Link]

-

Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. (2024). Yao Xue Xue Bao. Retrieved from [Link]

-

Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2025, November 3). ResolveMass Laboratories Inc. Retrieved from [Link]

-

This compound. (n.d.). P&S Chemicals. Retrieved from [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Retrieved from [Link]

-

Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. (1989). MDPI. Retrieved from [Link]

-

Isotope-ratio mass spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]

-

FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. (2017, July 16). FDA Law Blog. Retrieved from [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (2019). ResearchGate. Retrieved from [Link]

-

The First Approved “Deuterated” Drug: A Short Review of the Concept. (2018). Scirp.org. Retrieved from [Link]

-

FDA-Approved Deuterated Drugs and Their Syntheses. (2023, March 8). Medium. Retrieved from [Link]

-

Deuterated Drug Development: Advanced Products & Tailored Solutions. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. (2025, November 1). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated active pharmaceutical ingredients: A science based proposal for synthesis, analysis, and control. Part 1: Framing the problem. (2019). RTI International. Retrieved from [Link]

-

Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. (2019). PubMed. Retrieved from [Link]

-

Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. (2014). Journal of Chromatography B. Retrieved from [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Retrieved from [Link]

-

Isotopic Purity Using LC-MS. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC-MS/MS. (2025, October 31). ResearchGate. Retrieved from [Link]

Sources

- 1. salamandra.net [salamandra.net]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 4. medium.com [medium.com]

- 5. drugs.com [drugs.com]

- 6. Cilostazol - Wikipedia [en.wikipedia.org]

- 7. Cilostazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. This compound | C20H27N5O2 | CID 45038681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. isotope.com [isotope.com]

- 15. Deuterated active pharmaceutical ingredients | RTI [rti.org]

- 16. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. almacgroup.com [almacgroup.com]

- 20. researchgate.net [researchgate.net]

- 21. almacgroup.com [almacgroup.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. myuchem.com [myuchem.com]

- 28. testing.chemscene.com [testing.chemscene.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. biopharminternational.com [biopharminternational.com]

- 31. biopharmaspec.com [biopharmaspec.com]

- 32. resolvemass.ca [resolvemass.ca]

- 33. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 34. m.youtube.com [m.youtube.com]

A Researcher's Guide to Cilostazol-d11: From Supplier Qualification to Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cilostazol-d11 in Quantitative Bioanalysis

Cilostazol, a potent and selective inhibitor of phosphodiesterase 3A (PDE3A), is widely used for its antithrombotic and vasodilatory properties.[1][2] In drug development and clinical research, accurately quantifying cilostazol concentrations in biological matrices like plasma and urine is paramount for pharmacokinetic and bioavailability studies. To achieve the highest level of accuracy and precision in these analyses, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[3]

This compound is the deuterium-labeled analogue of Cilostazol, where eleven hydrogen atoms have been replaced by deuterium.[1][2] This modification makes it chemically almost identical to the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-eluting, mass-differentiated internal standard is the key to correcting for variability in sample preparation and matrix effects, which can suppress or enhance the instrument's signal.[3][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize the value of SIL-IS in developing robust and reliable bioanalytical methods.[3][4] Therefore, sourcing high-purity this compound and rigorously interpreting its Certificate of Analysis (CoA) are foundational steps for any successful research program.

Part 1: Qualifying a this compound Supplier: A Framework for Ensuring Quality

Selecting a supplier is not merely a procurement activity; it is the first critical step in quality control. The integrity of your analytical data is directly linked to the quality of your reference standards. A reliable supplier provides not just a chemical, but a guarantee of identity, purity, and stability.

Key Supplier Evaluation Criteria:

-

Accreditation and Quality Management: The gold standard for a reference material producer is accreditation to ISO 17034 .[6][7][8][9] This standard demonstrates the producer's competence in manufacturing reference materials, including robust systems for production, characterization, stability, and homogeneity.[6][9] While not all suppliers may hold this specific accreditation, evidence of a strong quality management system, such as ISO 9001, is a minimum requirement.

-

Comprehensive Certificate of Analysis (CoA): The supplier must provide a detailed CoA with every batch.[10] This document is the primary evidence of the material's quality. A cursory CoA lacking detailed test results should be considered a red flag. The subsequent sections of this guide will detail how to deconstruct this critical document.

-

Technical Support and Transparency: A reputable supplier will have accessible technical support staffed by qualified scientists. They should be able to answer detailed questions about the synthesis, characterization, and stability of their products. Transparency regarding the synthetic route can also be crucial, as it provides insight into potential process-related impurities.[11]

Potential Suppliers of this compound:

While this guide does not endorse any single supplier, prominent providers of pharmaceutical reference standards and stable isotope-labeled compounds include:

-

MedChemExpress[1]

-

Simson Pharma Limited

-

Pharmaffiliates[2]

-

Santa Cruz Biotechnology, Inc.[12]

-

Acanthus Research Inc.[13]

Researchers should perform their own due diligence and select a supplier that best meets the quality criteria outlined above.

Part 2: Deconstructing the Certificate of Analysis (CoA) for this compound

The CoA is the most critical document accompanying your reference standard.[10] It certifies the quality and purity of a specific batch. Understanding each section is essential for ensuring its suitability for its intended purpose, as outlined by guidelines from the International Council for Harmonisation (ICH).[14][15][16][17][18]

Workflow for Supplier & CoA Validation

Caption: Workflow for qualifying a supplier and validating the Certificate of Analysis.

Table 1: Key Sections of a this compound Certificate of Analysis

| Section | Test Method(s) | Purpose & What to Look For | Typical Specification |

| Identification | ¹H-NMR, Mass Spectrometry (MS), IR Spectroscopy | Confirms the chemical structure is consistent with this compound. ¹H-NMR should show attenuation of signals where deuterium is substituted. MS confirms the correct molecular weight shift. | Conforms to structure |

| Purity (Chromatographic) | High-Performance Liquid Chromatography (HPLC) with UV detection | Quantifies the percentage of the desired compound relative to organic impurities. Look for a high purity value and the absence of significant impurity peaks. | ≥ 98.0% (Chemical Purity) |

| Isotopic Purity / Enrichment | Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) | Determines the percentage of molecules that are correctly labeled with deuterium. High isotopic purity is crucial to minimize interference from unlabeled analyte.[11][19] | ≥ 98% (Isotopic Enrichment) |

| Assay (Potency) | HPLC or qNMR (Quantitative NMR) | Determines the exact concentration of the analyte in the reference material, often on an "as is" basis or corrected for water and solvents. | 95.0% - 105.0% |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Identifies and quantifies any solvents remaining from the synthesis and purification process.[10] | Conforms to USP <467> or ICH limits |

| Water Content | Karl Fischer Titration | Measures the amount of water in the material, which can affect the true concentration. | Report Value (e.g., < 0.5%) |

| Residue on Ignition (ROI) | Gravimetric Analysis | Measures the amount of inorganic impurities in the sample.[10] | Report Value (e.g., < 0.1%) |

Part 3: Core Analytical Methodologies Explained

The tests listed on the CoA are grounded in well-established analytical principles. Understanding these methods is key to appreciating the data presented. The validation of these analytical procedures should follow ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[14][15][16]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds.[20][21] It separates the target molecule (this compound) from any process-related impurities or degradants. By using a UV detector, typically set at a wavelength where Cilostazol has maximum absorbance (around 257 nm), the relative area of each peak in the chromatogram can be used to calculate the purity.[22][23]

Example Experimental Protocol (Purity Determination):

-

System Preparation:

-

System Suitability Test (SST):

-

Inject a standard solution of Cilostazol five times.

-

The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing with adequate precision before analyzing the test sample.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

-

-

Analysis:

-

Inject the sample solution onto the HPLC system.

-

Run a gradient elution program to separate all related substances.

-

Integrate all peaks in the resulting chromatogram.

-

-

Calculation:

-

Purity (%) = (Area of this compound Peak / Sum of All Peak Areas) * 100.

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Causality: MS is a powerful tool for confirming both the molecular identity and the isotopic labeling of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the molecular weight will be higher than that of unlabeled Cilostazol due to the 11 deuterium atoms, providing unambiguous confirmation of identity. By examining the ion cluster, the distribution of differently deuterated species can be determined, allowing for the calculation of isotopic enrichment.

Example Protocol (Identity Confirmation via Direct Infusion):

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weights of both labeled and unlabeled Cilostazol.

-

Interpretation:

-

Confirm the presence of the primary ion corresponding to the [M+H]⁺ of this compound (expected m/z ≈ 381.5).

-

Assess the intensity of the ion corresponding to unlabeled Cilostazol [M+H]⁺ (expected m/z ≈ 370.4). The low relative intensity of this peak is indicative of high isotopic purity.

-

Spectrophotometry for Identity

Causality: UV-Visible spectrophotometry provides information about the electronic structure of a molecule.[24] While it cannot distinguish between deuterated and non-deuterated forms, it serves as a rapid identity check. The UV spectrum of this compound should be identical to that of a certified Cilostazol reference standard, showing a characteristic absorption maximum (λmax) around 257 nm in methanol.[22][25] This test is often performed according to procedures outlined in the United States Pharmacopeia (USP) general chapter <857> (formerly part of <851>).[26][27][28][29]

Hierarchy of Analytical Data on a CoA

Caption: The hierarchy of tests on a CoA that contribute to the overall quality assessment.

Conclusion

This compound is an indispensable tool for high-quality bioanalytical research. However, the reliability of this tool is entirely dependent on its quality. For researchers and drug development professionals, the process of selecting a supplier and interpreting the Certificate of Analysis is not a preliminary administrative task, but a foundational component of scientific rigor. By demanding comprehensive data from accredited suppliers and understanding the analytical science behind that data, researchers can ensure the integrity of their results, the success of their projects, and their compliance with regulatory expectations. This guide provides a framework for that process, empowering scientists to make informed decisions and build their research on a foundation of verifiable quality.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Monographs and General Chapters Affected by Revision to General Chapter <851> Spectrophotometry and Light-Scattering. USP-NF. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

-

Quality Guidelines. ICH. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

Biopure TM ISO 17034 (Certified) Reference Materials. Romer Labs. [Link]

-

usp31nf26s1_c851, General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING. uspbpep.com. [Link]

-

New: Revised USP Monographs of Spectroscopic Methods. gmp-compliance.org. [Link]

-

Reference Material Producer ISO 17034. Perry Johnson Laboratory Accreditation, Inc. [Link]

-

New UV-Spectrophotometric Method Development and Validation for the Assay of Cilostazol in Pure and Formulations. ajphr. [Link]

-

Reference material producers DIN EN ISO 17034. DAkkS - German Accreditation Body. [Link]

-

Modernisation of the spectroscopic General Chapters in the United States Pharmacopeia (USP). Spectroscopy Europe. [Link]

-

Reference Materials Producers ( ISO 17034 ) Accreditation. NATA. [Link]

-

Reference Material Producer Accreditation | ISO 17034. ANAB. [Link]

-

Validation of HPLC methods for analyzing the chemical purity of cilostazol. science24.com. [Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. [Link]

-

Selective Methods for Cilostazol Assay in Presence of its Oxidati. Longdom Publishing. [Link]

-

(PDF) An analytical review on the quantitative techniques for estimation of cilostazol in pharmaceutical preparations and biological samples. ResearchGate. [Link]

-

CAS No : 1073608-02-2| Chemical Name : this compound. Pharmaffiliates. [Link]

-

Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines. PubMed. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. gmp-compliance.org. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online. [Link]

-

Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]

- 7. pjlabs.com [pjlabs.com]

- 8. Reference material producers DIN EN ISO 17034 - DAkkS - German Accreditation Body [dakks.de]

- 9. nata.com.au [nata.com.au]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. scbt.com [scbt.com]

- 13. 3,4-Dehydro-cilostazol-D11 - Acanthus Research [acanthusresearch.com]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. ICH Official web site : ICH [ich.org]

- 18. starodub.nl [starodub.nl]

- 19. tandfonline.com [tandfonline.com]

- 20. science24.com [science24.com]

- 21. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ajphr.com [ajphr.com]

- 23. longdom.org [longdom.org]

- 24. uspbpep.com [uspbpep.com]

- 25. researchgate.net [researchgate.net]

- 26. uspnf.com [uspnf.com]

- 27. New: Revised USP Monographs of Spectroscopic Methods - ECA Academy [gmp-compliance.org]

- 28. spectroscopyeurope.com [spectroscopyeurope.com]

- 29. uspnf.com [uspnf.com]

A Technical Guide to the Pharmacological Profile of Cilostazol and its Deuterated Analog

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Cilostazol is a selective phosphodiesterase 3 (PDE3) inhibitor approved for the treatment of intermittent claudication.[1][2] Its therapeutic efficacy stems from a dual mechanism of antiplatelet aggregation and vasodilation, driven by an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] However, its clinical utility is shaped by extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isozymes CYP3A4 and CYP2C19, which leads to a relatively complex pharmacokinetic profile and the formation of active metabolites that contribute significantly to its overall effect.[1][5] This guide provides an in-depth analysis of cilostazol's core pharmacology and explores the strategic rationale and potential advantages of a deuterated analog. By leveraging the deuterium kinetic isotope effect (KIE), selective deuteration of metabolically labile positions on the cilostazol molecule can attenuate the rate of enzymatic breakdown.[6][] This modification is hypothesized to improve its pharmacokinetic properties—such as increasing half-life and systemic exposure—potentially leading to a more favorable dosing regimen, improved patient compliance, and a more consistent therapeutic effect. We will detail the mechanistic underpinnings, comparative profiles, and the critical experimental protocols required to characterize and validate these molecules in a drug development context.

Section 1: The Pharmacological Profile of Cilostazol

Mechanism of Action: Selective PDE3 Inhibition

Cilostazol's primary mechanism of action is the potent and selective inhibition of phosphodiesterase type 3 (PDE3).[1][3] PDE enzymes are responsible for the degradation of cyclic nucleotides. By inhibiting PDE3, cilostazol prevents the breakdown of cAMP in platelets and vascular smooth muscle cells.[4][8] The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which initiates two critical downstream signaling cascades:

-

In Platelets: PKA activation inhibits the release of intracellular calcium and reduces the activation of glycoprotein IIb/IIIa receptors, which are essential for platelet cross-linking.[1] This cascade ultimately leads to a potent, reversible inhibition of platelet aggregation induced by various stimuli like ADP, collagen, and arachidonic acid.[5][9]

-

In Vascular Smooth Muscle: PKA phosphorylates and inactivates myosin light-chain kinase (MLCK).[1] The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation, vasodilation, and improved blood flow.[1][4]

This dual action provides a multifaceted therapeutic approach for managing the symptoms of peripheral arterial disease.[1][10]

Pharmacodynamics

The pharmacodynamic effects of cilostazol are a direct consequence of its mechanism. Clinically, a 100 mg twice-daily dose consistently inhibits platelet aggregation.[5] These effects are observed within hours of administration and return to baseline approximately 96 hours after drug withdrawal, without evidence of a rebound effect.[5] Beyond anti-aggregation and vasodilation, cilostazol has also been shown to inhibit the proliferation of vascular smooth muscle cells, which may help prevent restenosis after vascular interventions.[4][8] Secondary effects include a modest increase in HDL cholesterol and a decrease in triglycerides.[4]

Pharmacokinetics and Metabolism

Cilostazol is well-absorbed after oral administration, with peak plasma concentrations reached in 2-4 hours.[1] Its absorption is notably increased when taken with a high-fat meal, which can elevate Cmax by approximately 90%.[5][11] The drug is extensively protein-bound (95-98%), primarily to albumin.[2][5]

The elimination of cilostazol is almost entirely dependent on hepatic metabolism, followed by urinary excretion of the metabolites (around 74%).[2][11] The key enzymes responsible are CYP3A4 and, to a lesser extent, CYP2C19 .[1][5] This metabolic process is critical as it produces two primary active metabolites, 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol . One of these metabolites is believed to account for at least 50% of the total pharmacological (PDE III inhibition) activity, making the metabolic profile central to the drug's overall efficacy.[5][12] The parent drug has an elimination half-life of approximately 11-13 hours.[11][13]

Section 2: The Deuterated Analog: A Strategy for Pharmacokinetic Optimization

The Scientific Rationale: Deuterium Kinetic Isotope Effect (KIE)

The strategic replacement of a hydrogen atom (¹H) with its stable, heavier isotope, deuterium (²H or D), can significantly alter a drug's metabolic fate. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[14][15] Since CYP450-mediated oxidation often involves the rate-limiting cleavage of a C-H bond, substituting hydrogen with deuterium at these "metabolic hotspots" can slow down the rate of metabolism.[6][16]

The potential advantages of this approach are manifold:

-

Increased Half-Life & Exposure: A slower metabolic rate can increase the drug's elimination half-life (T½) and overall systemic exposure (AUC).[14][17]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient convenience and adherence.[17]

-

More Stable Plasma Concentrations: Slower clearance can lead to reduced peak-to-trough fluctuations in plasma drug levels, potentially improving tolerability.[]

-

Altered Metabolite Profile: It can reduce the formation of potentially toxic metabolites by shunting metabolism towards other pathways.[18]

Design Rationale: Targeting Cilostazol's Metabolic Hotspots

Given that cilostazol is extensively metabolized by CYP3A4 and CYP2C19, the logical approach is to place deuterium at the specific sites on the molecule most susceptible to oxidative metabolism.[19] The formation of its major active metabolites, 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol, points directly to the quinolinone and cyclohexyl rings, respectively, as primary sites of metabolic attack. A deuterated analog would therefore strategically substitute hydrogen atoms on these rings.

Comparative Pharmacological Profile

The primary goal of deuteration is to improve the pharmacokinetic profile while maintaining the pharmacodynamic efficacy. The success of a deuterated analog is measured by comparing its key parameters against the parent compound.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters

| Parameter | Cilostazol (Parent) | Deuterated Cilostazol (Analog) | Anticipated Change | Rationale |

|---|---|---|---|---|

| Tmax (hr) | ~ 3.0 | ~ 3.0 | No significant change | Absorption rate is unaffected by deuteration. |

| Cmax (ng/mL) | Variable | Potentially Higher | ↑ | Slower first-pass metabolism can increase peak concentration. |

| AUC (ng·hr/mL) | Baseline | Significantly Higher | ↑↑ | Reduced clearance leads to greater overall drug exposure. |

| T½ (hr) | ~ 11 | > 18 | ↑↑ | Slower metabolic clearance directly prolongs elimination half-life. |

| CL/F (L/hr/kg) | ~ 0.18 | Significantly Lower | ↓↓ | Reduced metabolic rate decreases apparent oral clearance. |

| Active Metabolite Levels | High | Lower | ↓ | Slower formation of metabolites due to KIE. |

Section 3: Key Experimental Protocols for Characterization

To validate the pharmacological profile of cilostazol and its deuterated analog, a series of standardized in vitro and ex vivo assays are essential. The following protocols are designed as self-validating systems with appropriate controls.

Protocol: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To determine and compare the 50% inhibitory concentration (IC50) of cilostazol and its deuterated analog against recombinant human PDE3B. This confirms that the deuteration does not negatively impact target engagement.

Methodology: Fluorescence Polarization (FP) Assay[20][21]

Materials:

-

Recombinant Human PDE3B Enzyme

-

Fluorescein-labeled cAMP substrate (FAM-cAMP)

-

PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Binding Agent (binds to the hydrolyzed monophosphate product)

-

Test Compounds: Cilostazol and D-Cilostazol (10 mM stock in DMSO)

-

Positive Control: Milrinone or Cilostamide (known PDE3 inhibitors)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization.

Step-by-Step Protocol:

-

Compound Preparation: Perform a serial 3-fold dilution of the test compounds and positive control in assay buffer to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration). Ensure the final DMSO concentration is ≤ 0.5%.

-

Assay Plate Setup: Add 5 µL of diluted compound, control, or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.

-

Enzyme Addition: Add 10 µL of diluted PDE3B enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Reaction Termination & Detection: Stop the reaction by adding 10 µL of the Binding Agent solution. This agent binds the fluorescent monophosphate product, causing a large increase in polarization. Incubate for 30 minutes.

-

Measurement: Read the fluorescence polarization on a microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Convert FP values to percent inhibition relative to high (no enzyme) and low (vehicle) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality & Validation: The assay's validity rests on the clear distinction between the low polarization of the small, rapidly tumbling FAM-cAMP substrate and the high polarization of the large complex formed after enzymatic cleavage and binding. The positive control (Milrinone) must show an IC50 value within the expected range for the assay to be considered valid.

Protocol: Ex Vivo Platelet Aggregation Assay

Objective: To assess the functional antiplatelet activity of the compounds in a biologically relevant matrix (whole blood).

Methodology: Whole Blood Aggregometry using an agonist like Adenosine Diphosphate (ADP) or Collagen.[9][22]

Step-by-Step Protocol:

-

Blood Collection: Draw whole blood from consenting, healthy, aspirin-free donors into tubes containing 3.2% sodium citrate.

-

Sample Preparation: Allow blood to stabilize at room temperature for 30 minutes. Pre-warm aliquots of blood to 37°C.

-

Compound Incubation: Add varying concentrations of cilostazol, D-cilostazol, or vehicle (DMSO) to the blood aliquots and incubate for 15 minutes at 37°C.

-

Aggregometry: Transfer the treated blood to an aggregometer cuvette with a stir bar.

-

Baseline: Establish a baseline light transmission reading.

-

Initiation: Add a platelet agonist (e.g., ADP, final concentration 5-10 µM) to initiate aggregation.

-

Measurement: Record the change in light transmission over 5-10 minutes as platelets aggregate.

-

Data Analysis: Determine the maximal aggregation for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50.

Causality & Validation: This assay directly measures the functional consequence of PDE3 inhibition on platelet activity. The use of whole blood provides a more physiologically relevant environment than isolated platelets. A known antiplatelet agent like aspirin can be used as a positive control to validate assay performance.[23]

Protocol: In Vitro Metabolic Stability Assay

Objective: To directly measure and compare the metabolic stability of cilostazol and its deuterated analog in the presence of the primary metabolizing enzymes.

Methodology: Incubation with pooled Human Liver Microsomes (HLM) followed by LC-MS/MS analysis.[24][25][26]

Materials:

-

Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL stock)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

Test Compounds: Cilostazol and D-Cilostazol (1 mM stock in ACN or DMSO)

-

Positive Controls: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) compounds.

-

Stop Solution: Acetonitrile with an internal standard (e.g., Tolbutamide).

-

96-well incubation plates and collection plates.

-

LC-MS/MS system.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a master mix of HLM in phosphate buffer (final concentration 0.5 mg/mL). Prepare a master mix of the NADPH regenerating system.

-

Incubation Setup: Add the HLM master mix to wells in a 96-well plate. Add test compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix to all wells. This is the T=0 time point for sampling.

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from the reaction well to a collection plate containing ice-cold stop solution.

-

Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

-

Data Analysis:

-

Plot the natural log of the percent remaining of the parent compound versus time.

-

The slope of the linear regression line equals the elimination rate constant (k).

-

Calculate the in vitro half-life (T½) as: T½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / T½) * (incubation volume / mg microsomal protein).

-

Causality & Validation: This assay directly tests the central hypothesis of the deuterated analog. The requirement for NADPH confirms that the observed compound disappearance is due to CYP-mediated metabolism.[25][27] The positive controls must demonstrate their expected high and low clearance rates for the experiment to be valid. A significantly longer T½ and lower CLint for the deuterated analog compared to cilostazol would provide strong evidence for the success of the deuteration strategy.

Conclusion & Future Directions

The pharmacological profile of cilostazol is well-defined, with its clinical efficacy intrinsically linked to its PDE3-inhibitory mechanism and its pharmacokinetic profile governed by extensive CYP3A4/2C19 metabolism. The strategic application of deuterium substitution presents a scientifically sound and compelling approach to optimize its metabolic properties. By slowing the rate of metabolic clearance, a deuterated analog of cilostazol has the potential to offer an improved therapeutic agent with a longer half-life, greater systemic exposure, and a more stable plasma concentration profile. The experimental protocols detailed herein provide a robust framework for the head-to-head characterization of these compounds, enabling researchers to validate target engagement, functional activity, and the all-important metabolic stability that forms the core of this drug development strategy. Successful in vitro validation would warrant progression to preclinical in vivo pharmacokinetic and efficacy studies to fully realize the potential of this next-generation therapeutic.

References

-

Patsnap Synapse. (2024). What is the mechanism of Cilostazol? [Online] Available at: [Link]

-

Gresele, P., & Momi, S. (2022). Cilostazol. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Online] Available at: [Link]

-

Kim, T. H., et al. (2020). Pharmacokinetic modeling analysis of cilostazol and its active metabolites (OPC-13015 and OPC-13213) after multiple oral doses of cilostazol in healthy Korean volunteers. Xenobiotica, 50(3), 288-296. [Online] Available at: [Link]

-

Drugs.com. (n.d.). Cilostazol: Package Insert / Prescribing Information / MOA. [Online] Available at: [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Online] Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease? [Online] Available at: [Link]

-

Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver? [Online] Available at: [Link]

-

Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Mechanisms of action of cilostazol. [Online] Available at: [Link]

-

Pharmacy Freak. (2025). Mechanism of Action of Cilostazol. [Online] Available at: [Link]

-

Lee, T., et al. (2022). The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis. Journal of Clinical Medicine, 11(15), 4531. [Online] Available at: [Link]

-

Bramer, S. L., & Forbes, W. P. (1999). Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease. Clinical Pharmacokinetics, 37(Suppl 2), 1-11. [Online] Available at: [Link]

-

MIMS Philippines. (n.d.). Cilostazol: Uses, Dosage, Side Effects and More. [Online] Available at: [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, National Center for Biotechnology Information. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. [Online] Available at: [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 777-797. [Online] Available at: [Link]

-

Synapse. (n.d.). Deuterated Cilostazol Analogs (CoNCERT) - Drug Targets, Indications, Patents. [Online] Available at: [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Online] Available at: [Link]

-

PharmaCompass.com. (n.d.). Cilostazol | Drug Information, Uses, Side Effects, Chemistry. [Online] Available at: [Link]

-

Medscape. (n.d.). Pletal (cilostazol) dosing, indications, interactions, adverse effects, and more. [Online] Available at: [Link]

-

JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Online] Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Online] Available at: [Link]

-

Kim, C. W., et al. (2011). Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo. Thrombosis Research, 127(6), 565-570. [Online] Available at: [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. [Online] Available at: [Link]

-

Di, L., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(5), 636-646. [Online] Available at: [Link]

-

BPS Bioscience. (n.d.). PDE3B Assay Kit. [Online] Available at: [Link]

- Tung, R. (2008). Deuterated analogues of cilostazol. European Patent Office.

-

Lee, K. E., et al. (2015). Comparative Study of Ex Vivo Antiplatelet Activity of Aspirin and Cilostazol in Patients with Diabetes and High Risk of Cardiovascular Disease. Diabetes & Metabolism Journal, 39(3), 242-249. [Online] Available at: [Link]

-

Kimura, Y., et al. (1985). Effect of cilostazol on platelet aggregation and experimental thrombosis. Arzneimittel-Forschung, 35(7A), 1144-1149. [Online] Available at: [Link]

-

Liu, Y., et al. (2004). Cilostazol and dipyridamole synergistically inhibit human platelet aggregation. Journal of Cardiovascular Pharmacology, 44(2), 241-249. [Online] Available at: [Link]

-

Chen, W. H., et al. (2008). Antiplatelet Effect of Sequential Administration of Cilostazol in Patients with Acetylsalycilic Acid Resistance. Journal of the Korean Medical Science, 23(4), 652-656. [Online] Available at: [Link]

-